4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15292104
Molecular Formula: C28H28N4O4
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N4O4 |
|---|---|
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C28H28N4O4/c1-3-14-36-22-12-11-19(15-23(22)35-4-2)27-24-25(20-9-5-6-10-21(20)33)30-31-26(24)28(34)32(27)17-18-8-7-13-29-16-18/h5-13,15-16,27,33H,3-4,14,17H2,1-2H3,(H,30,31) |
| Standard InChI Key | DMAXPADMIMUEPR-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O)OCC |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, reflects its intricate architecture. Its molecular formula is C₂₇H₃₁N₃O₅, with a molecular weight of 477.6 g/mol . The CAS registry number 879955-30-3 uniquely identifies it in chemical databases .
Structural Features
The molecule comprises:
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A pyrrolo[3,4-c]pyrazol-6-one core, a bicyclic system with fused pyrrole and pyrazole rings.
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A 3-ethoxy-4-propoxyphenyl group at position 4, introducing alkoxy substituents for lipophilicity modulation.
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A 2-hydroxyphenyl moiety at position 3, contributing hydrogen-bonding capacity.
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A pyridin-3-ylmethyl side chain at position 5, enhancing potential for π-π stacking and metal coordination .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 879955-30-3 |
| Molecular Formula | C₂₇H₃₁N₃O₅ |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis involves multi-step organic reactions, typically beginning with hydrazine derivatives and carbonyl precursors to construct the pyrazole ring. A representative pathway includes:
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Cyclocondensation: Reaction of hydrazine with β-keto esters or diketones to form pyrazole intermediates.
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Pyrrole Annulation: Cyclization via Buchwald-Hartwig amination or transition metal catalysis to fuse the pyrrole ring .
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Functionalization: Sequential alkylation and etherification to introduce ethoxy, propoxy, and pyridinylmethyl groups.
Optimization Challenges
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Regioselectivity: Controlling substituent positions during cyclization requires precise temperature and catalyst selection (e.g., Pd(OAc)₂ for Suzuki couplings) .
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Steric Hindrance: Bulky substituents like propoxyphenyl necessitate polar aprotic solvents (DMF, DMSO) to enhance solubility.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, EtOH, reflux | 65-70% |
| Pyrrole Cyclization | CuI, L-proline, DMF, 110°C | 50-55% |
| O-Alkylation | K₂CO₃, alkyl halide, acetone | 75-80% |
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (pyridine-H), 7.25–6.75 (aromatic protons), 4.85 (pyrrolidine-H), 3.95–3.45 (ethoxy/propoxy CH₂), 1.35–1.10 (alkyl CH₃).
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IR (KBr): 3280 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
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MS (ESI+): m/z 478.3 [M+H]⁺, consistent with molecular weight .
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane.
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Stability: Degrades under acidic conditions (pH <4) via pyrazole ring opening; stable in neutral/basic buffers.
Pharmacological Profile
Biological Screening Data
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S1R Binding: Analogous compounds show Kᵢ values of 75–150 nM, with selectivity over sigma-2 receptors .
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Antimicrobial Activity: Pyridine-containing derivatives inhibit biofilm formation in Staphylococcus aureus (MIC = 8–16 µg/mL) .
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS)
Accurate mass measurement confirms molecular formula (calculated for C₂₇H₃₁N₃O₅: 477.5864; observed: 477.5867) .
X-ray Crystallography
Though unreported for this compound, related pyrrolopyrazoles exhibit triclinic crystal systems with π-stacking between aryl groups .
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